1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone
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Overview
Description
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone is an organic compound with a complex structure that includes both phenolic and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethylacetophenone and thiophenol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the thiophenol, making it a better nucleophile.
Reaction Mechanism: The nucleophilic thiophenol attacks the carbonyl carbon of the acetophenone derivative, leading to the formation of the desired product after subsequent steps of protonation and purification.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. Solvent choice, temperature control, and reaction time are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenolic derivatives.
Scientific Research Applications
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone exerts its effects depends on its interaction with molecular targets. For instance, its phenolic group can participate in hydrogen bonding and electron transfer processes, while the sulfanyl group can interact with metal ions or other nucleophiles, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-2-(phenylsulfanyl)-1-ethanone: Lacks the methyl groups, which can affect its reactivity and biological activity.
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(methylsulfanyl)-1-ethanone: Has a methylsulfanyl group instead of a phenylsulfanyl group, altering its chemical properties.
Uniqueness
This detailed overview provides a comprehensive understanding of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11-8-13(9-12(2)16(11)18)15(17)10-19-14-6-4-3-5-7-14/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJLPKYOMLJEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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